molecular formula C9H13NO3S B8640830 Sulfamic acid, 3-phenylpropyl ester CAS No. 136199-49-0

Sulfamic acid, 3-phenylpropyl ester

Cat. No. B8640830
Key on ui cas rn: 136199-49-0
M. Wt: 215.27 g/mol
InChI Key: VPCSRUFNWWQSSP-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

The title compound was obtained using the following procedure: The sulfamoyl chloride in solution prepared in (a) was reacted as in Example 12 with 16.4 g (0.118 mole) of 3-phenyl-1-propanol (98%) using 46.4 g (0.459 mole) of triethylamine in 100 ml of additional acetonitrile followed by using the extracting, washing and concentration procedures of Example 12 through the first evaporation. The viscous, oily residue was partitioned between water and ethyl ether (300 ml each). The organic layer was separated and washed with four 200 ml portions of water, the aqueous wash being finally neutral to pH paper. The organic layer was dried over magnesium sulfate and the solvent was evaporated under reduced pressure to give 19.5 g of a light-yellow, viscous oil which solidified on standing. The solid was recrystallized using ethyl ether and petroleum ether (bp range 30°-60° C.) to give 12.1 g (48%) of title compound as white solid, mp 56.5°-58° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
46.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[S:1](Cl)(=[O:4])(=[O:3])[NH2:2].[C:6]1([CH2:12][CH2:13][CH2:14][OH:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(CC)CC)C>C(#N)C>[S:1]([O:15][CH2:14][CH2:13][CH2:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:4])(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCO
Step Three
Name
Quantity
46.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
concentration procedures of Example 12
CUSTOM
Type
CUSTOM
Details
through the first evaporation
CUSTOM
Type
CUSTOM
Details
The viscous, oily residue was partitioned between water and ethyl ether (300 ml each)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with four 200 ml portions of water
WASH
Type
WASH
Details
the aqueous wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 19.5 g of a light-yellow, viscous oil which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized
CUSTOM
Type
CUSTOM
Details
ethyl ether and petroleum ether (bp range 30°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)OCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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